(3-Methoxypyrrolidin-3-yl)methanol hydrochloride
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Overview
Description
(3-Methoxypyrrolidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl and a molecular weight of 167.64 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypyrrolidin-3-yl)methanol hydrochloride typically involves the reaction of pyrrolidine derivatives with methanol under controlled conditions. One common method includes the reaction of 3-methoxypyrrolidine with formaldehyde and hydrogen chloride to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypyrrolidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce different alcohols or amines .
Scientific Research Applications
(3-Methoxypyrrolidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methoxypyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-Methoxypyrrolidin-3-yl)methanol hydrochloride: A similar compound with slight structural differences that can lead to different biological activities.
(4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methanol hydrochloride: Another related compound with distinct chemical properties and applications.
Uniqueness
(3-Methoxypyrrolidin-3-yl)methanol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its methoxy group and pyrrolidine ring contribute to its versatility in various chemical reactions and its potential as a building block in drug discovery .
Properties
IUPAC Name |
(3-methoxypyrrolidin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6(5-8)2-3-7-4-6;/h7-8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDDWGKDQMEQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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